molecular formula C7H2ClFN2O3 B12863978 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole

2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole

Cat. No.: B12863978
M. Wt: 216.55 g/mol
InChI Key: BPZJTUUHZPLYAN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the benzoxazole ring, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with various reagents. One common method includes the use of 2-aminophenol and aldehydes under reflux conditions with catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . Another approach involves the nitration of 2-chloro-6-fluoro-1,3-benzoxazole using nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and halogenation reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to act as an electron acceptor, facilitating redox reactions and influencing biological pathways. The chlorine and fluorine atoms enhance its binding affinity to target molecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-1,3-benzoxazole
  • 2-Chloro-5-nitro-1,3-benzoxazole
  • 6-Fluoro-5-nitro-1,3-benzoxazole

Uniqueness

2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole is unique due to the combination of chlorine, fluorine, and nitro groups, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C7H2ClFN2O3

Molecular Weight

216.55 g/mol

IUPAC Name

2-chloro-6-fluoro-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C7H2ClFN2O3/c8-7-10-4-2-5(11(12)13)3(9)1-6(4)14-7/h1-2H

InChI Key

BPZJTUUHZPLYAN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)OC(=N2)Cl

Origin of Product

United States

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